(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol
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Overview
Description
(4-(3-Fluorobicyclo[111]pentan-1-yl)phenyl)methanol is an organic compound with the molecular formula C₁₂H₁₃FO It features a bicyclo[111]pentane core substituted with a fluorine atom and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane ring system, which can be achieved through various methods, including .
Fluorination: Introduction of the fluorine atom to the bicyclo[1.1.1]pentane core is usually carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Attachment of the Phenylmethanol Group: The final step involves the coupling of the fluorinated bicyclo[1.1.1]pentane with a phenylmethanol derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the bicyclo[1.1.1]pentane core can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of a hydroxyl group.
Uniqueness
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol is unique due to its combination of a fluorinated bicyclo[1.1.1]pentane core and a phenylmethanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-6-11(7-12,8-12)10-3-1-9(5-14)2-4-10/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXWJUGRHEBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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